(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity)

Catalog No.
S8508337
CAS No.
M.F
C24H25F2N5O3
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahy...

Product Name

(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity)

IUPAC Name

(E)-N-[4-(3,4-difluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H25F2N5O3

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C24H25F2N5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-18(25)19(26)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1

InChI Key

HGIMFDMPTIPMFG-CWDCEQMOSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)F)OC4CCOC4

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)F)OC4CCOC4

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)F)O[C@H]4CCOC4

(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, also known as Afatinib Impurity 2, is a chemical compound that serves as a byproduct in the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. This impurity is characterized by its complex structure, which includes a quinazoline core and various functional groups that contribute to its biological activity and chemical reactivity. The presence of difluorophenyl and tetrahydrofuran moieties enhances its interaction potential with biological targets.

Typical of organic compounds containing amides and aromatic systems. Key reactions include:

  • Oxidation: Can be induced using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Commonly achieved using hydrogen gas in the presence of palladium catalysts or sodium borohydride.
  • Substitution: Halogenation or nitration can occur with reagents such as chlorine gas or nitric acid.

These reactions can lead to the formation of various substituted quinazoline derivatives, which are structurally related to Afatinib.

Afatinib Impurity 2 exhibits biological activities similar to those of Afatinib, primarily targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It irreversibly inhibits the tyrosine kinase activity of these receptors, thus blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival. This compound is also studied for its role in understanding the metabolism and degradation pathways of Afatinib, providing insights into the safety and efficacy profiles of the drug .

The synthesis of Afatinib Impurity 2 involves multiple steps, including cyclization, nitration, substitution, reduction, and condensation. The starting material typically includes precursors such as 4-fluoro-2-aminobenzoic acid. In industrial settings, robust processes are employed to ensure high purity levels while scaling up production. The synthesis can be summarized as follows:

  • Cyclization: Formation of the quinazoline ring.
  • Nitration: Introduction of nitro groups at specific positions.
  • Substitution: Replacing halogens or other functional groups.
  • Reduction: Converting nitro groups to amines.
  • Condensation: Finalizing the structure through amide formation .

Afatinib Impurity 2 has several applications in scientific research:

  • Analytical Chemistry: Used as a reference standard to assess the purity and stability of Afatinib.
  • Biological Studies: Aids in understanding metabolic pathways and degradation products associated with Afatinib.
  • Quality Control: Important for ensuring the purity of Afatinib during pharmaceutical manufacturing processes.

This compound is essential for evaluating the safety and efficacy of Afatinib by studying its impurities .

Studies on Afatinib Impurity 2 focus on its interactions with biological systems similar to those observed with Afatinib. It is crucial for understanding how impurities might influence pharmacokinetics and pharmacodynamics. Interaction studies typically involve assessing binding affinities to EGFR and HER2, along with evaluating potential off-target effects that could arise from impurities during drug administration .

Afatinib Impurity 2 can be compared with several other compounds formed during the synthesis of tyrosine kinase inhibitors. Notable similar compounds include:

  • Afatinib N-Oxide: Another impurity formed during Afatinib synthesis, characterized by an oxidized nitrogen atom.
  • Hydroxy Impurity: Generated during reduction steps in the synthesis process.
  • Intermediate-1: A process impurity identified during Afatinib production.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
Afatinib Impurity 2Quinazoline core with difluorophenyl groupSpecific formation pathway related to Afatinib
Afatinib N-OxideOxidized nitrogen in the structureFormed through oxidative processes
Hydroxy ImpurityHydroxyl group additionResulting from reduction steps
Intermediate-1Intermediate structure before final productIdentified as a key step in synthesis

Afatinib Impurity 2 stands out due to its specific structural features and formation pathway, making it significant for research on drug purity and stability .

XLogP3

3.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

469.19254600 g/mol

Monoisotopic Mass

469.19254600 g/mol

Heavy Atom Count

34

Dates

Last modified: 01-05-2024

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